N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16F2N4O3 and its molecular weight is 338.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Studies on Metabolism and Disposition
19F-nuclear magnetic resonance (NMR) has been utilized extensively in drug discovery programs to support the development of potent inhibitors, including those related to HIV integrase inhibitors. This technique provides valuable data on the metabolic fate and excretion of compounds, highlighting the role of metabolism in drug elimination (Monteagudo et al., 2007).
Synthesis and Biological Activity Prediction
The synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, demonstrates the potential of 1,2,4-oxadiazole derivatives in generating biologically active compounds. This highlights the versatility of the 1,2,4-oxadiazole ring in medicinal chemistry and its role in the development of new therapeutic agents (Kharchenko et al., 2008).
Antitubercular and Antidiabetic Applications
Derivatives of 1,4-dihydropyridine have shown significant anti-tubercular activity, indicating the therapeutic potential of these compounds against mycobacterium tuberculosis. This suggests that structural modifications of the dihydropyridine core can lead to potent anti-tubercular agents (Iman et al., 2015). Additionally, dihydropyrimidine derivatives have been evaluated for antidiabetic activity, further emphasizing the broad therapeutic applications of compounds with these structural features (Lalpara et al., 2021).
Structural Modifications to Reduce Metabolism
Medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) have been explored, particularly for compounds containing imidazo[1,2-a]pyrimidine moieties. This research underscores the importance of structural modifications in enhancing the stability and efficacy of drug candidates (Linton et al., 2011).
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O3/c16-15(17)5-3-9(4-6-15)13-20-12(24-21-13)8-19-14(23)10-1-2-11(22)18-7-10/h1-2,7,9H,3-6,8H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFKIXXFNDTCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CNC(=O)C=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.